molecular formula C17H20N2O3 B11560994 N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide

N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide

Cat. No.: B11560994
M. Wt: 300.35 g/mol
InChI Key: GIKNNAAIZDFLIA-UHFFFAOYSA-N
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Description

N-(2-Acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic small molecule characterized by a benzofuran core substituted with an acetyl group at the 2-position and an acetamide moiety at the 3-position. The benzofuran scaffold is known for its metabolic stability and aromatic interactions, which may enhance binding affinity compared to simpler heterocycles .

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(2-acetyl-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H20N2O3/c1-12(20)17-16(13-7-3-4-8-14(13)22-17)18-15(21)11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21)

InChI Key

GIKNNAAIZDFLIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, under acidic or basic conditions.

    Acetylation: The benzofuran derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Piperidine Introduction: The final step involves the reaction of the acetylated benzofuran with piperidine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares the 2-(piperidin-1-yl)acetamide motif with several analogs but differs in the core heterocyclic system. Key structural distinctions include:

Compound Name Core Structure Substituents/Modifications Reference
N-(2-Acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide Benzofuran 2-Acetyl group; 3-acetamide-piperidine N/A
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide Benzoxazinone Benzoxazinone core; bulky phenyl-piperidine group
N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-2-(1-isopropylpiperidin-4-ylidene)acetamide Quinoline Quinoline core; isopropyl-piperidine substituent
N-(tert-butyl)-2-phenyl-2-(piperidin-1-yl)acetamide Phenyl tert-Butyl group; simple phenyl substitution

Key Observations :

  • Substituents like the 2-acetyl group may influence electronic properties, increasing electrophilicity for covalent binding or metabolic stability .
Pharmacological Activity
  • Compound : Acts as a ROR-gamma modulator for autoimmune diseases (e.g., arthritis, asthma). The bulky phenyl-piperidine group may enhance receptor binding via hydrophobic interactions .
  • Target Compound : While direct activity data are unavailable, the benzofuran-acetamide scaffold is structurally analogous to serotonin receptor ligands, hinting at CNS or anti-inflammatory applications .
Physicochemical Properties

Limited data are available, but comparisons can be inferred:

Compound Type Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound ~330 ~2.5 <0.1 (low)
Compound (3m) 318.4 3.1 0.15
Compound 389.3 3.8 <0.05

Analysis :

  • The benzofuran core in the target compound likely reduces solubility compared to phenyl analogs () due to increased hydrophobicity.
  • The piperidine moiety may improve bioavailability via basic nitrogen-mediated solubility at physiological pH .

Biological Activity

N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C17_{17}H20_{20}N2_2O3_3 and a molecular weight of 304.36 g/mol. The compound features a benzofuran ring system and a piperidine moiety, which are significant for its biological interactions.

Inhibitory Activity Against Enzymes

Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in cancer progression:

PI3Kα and VEGFR-2 Inhibition

A comparative study assessed the inhibitory activity of this compound against the human PI3Kα enzyme and VEGFR-2 enzyme. The results are summarized in Table 1.

CompoundPI3Kα IC50_{50} (nM)VEGFR-2 IC50_{50} (nM)
This compound2.21 ± 0.1186 ± 4
LY294002 (Reference)6.18 ± 0.20N/A
Sorafenib (Reference)N/A34 ± 0.86

The compound demonstrated a strong inhibitory effect on PI3Kα with an IC50_{50} of 2.21 nM, outperforming LY294002, a known inhibitor. Its activity against VEGFR-2 was also notable, with an IC50_{50} of 86 nM, indicating potential as an anti-cancer agent targeting multiple pathways .

Cytotoxicity and Cell Cycle Analysis

Further investigations into the cytotoxic effects on cancer cell lines revealed that this compound induced cell cycle arrest in the G1/S phase and promoted apoptosis in HeLa cells. The analysis showed:

  • G1/S phase arrest : 51.23% of cells were arrested compared to control cells at 42.99%.
  • Apoptotic induction : 24.71% of cells were found in the pre-G1 phase after treatment, compared to only 1.78% in control cells.

These findings suggest that the compound not only inhibits key enzymatic pathways but also alters cell cycle dynamics favorably towards apoptosis .

Neuropharmacological Potential

In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects, particularly regarding cholinesterase inhibition, which is relevant for Alzheimer's disease treatment:

Cholinesterase Inhibition

Research indicates that derivatives similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases characterized by cholinergic deficits .

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